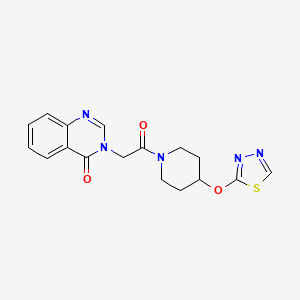
3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiotonic Agents
- Research on piperidine derivatives carrying various 5-membered heterocycles, including 1,3,4-thiadiazol, indicated their potential as cardiotonic agents. The study highlighted the synthesis and structure-activity relationships of these compounds (Nomoto et al., 1991).
Anticancer Activity
- A study synthesized novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and evaluated their in vitro and in vivo anticancer activities. These compounds showed promising results against human cervical cancer cells and in preventing tumor growth in mice (Joseph et al., 2010).
Antimicrobial Agents
- The synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents demonstrated the potential of these compounds against various bacterial and fungal strains. This study provided insights into the structure-activity relationships of these derivatives (Patel et al., 2012).
Antihypertensive Agents
- Piperidine derivatives with a quinazoline ring system were synthesized and tested for their antihypertensive activity. Some of these compounds showed strong hypotensive effects in a rat model, indicating their potential as antihypertensive agents (Takai et al., 1986).
Antibacterial Activity
- Research into substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives highlighted their significant antibacterial activity against various bacterial strains. The study provided valuable information on the structural characteristics contributing to their efficacy (Singh et al., 2010).
Anti-Inflammatory Agents
- A study on the synthesis and evaluation of new 4(3H)-quinazolinones derivatives as potential anti-inflammatory agents indicated their effectiveness in both in vitro and in vivo models. This research contributed to the understanding of the anti-inflammatory properties of these compounds (Thorat et al., 2021).
Diuretic Agents
- The synthesis of quinazolin-4(3H)-one derivatives containing thiazole or 1, 3, 4-thiadiazole moieties was explored for their diuretic activity. This study offered insights into the effects of heterocyclic combinations on diuretic efficacy (Maarouf et al., 2004).
Ultrasound-Assisted Synthesis
- An innovative approach using ultrasound-assisted synthesis for benzimidazo[2,1-b]quinazolin-1(1H)-ones was studied, revealing a novel mechanism involving nucleophilic attack and electrocyclic ring formation (Chen et al., 2016).
Insecticidal Efficacy
- Research on bis quinazolinone derivatives explored their insecticidal efficacy, offering valuable insights into the structural features and potential applications in pest control (El-Shahawi et al., 2016).
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-15(9-22-10-18-14-4-2-1-3-13(14)16(22)24)21-7-5-12(6-8-21)25-17-20-19-11-26-17/h1-4,10-12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZMTTKHXLBYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2682154.png)
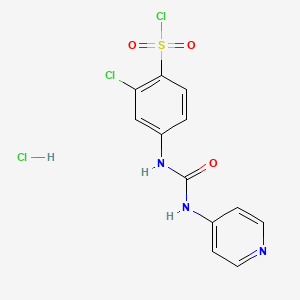
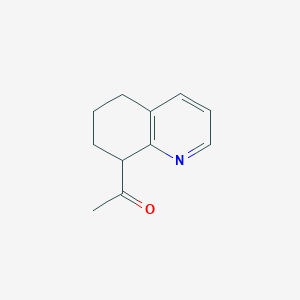
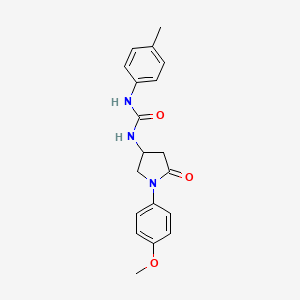
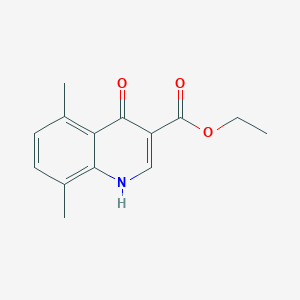

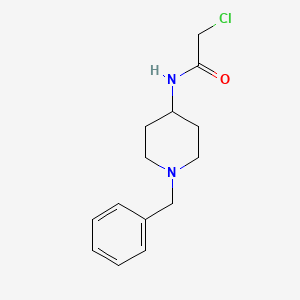
![2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2682165.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2682169.png)

![7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682172.png)